Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate
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Overview
Description
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate is a versatile organic compound with a unique structure that includes a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone, followed by esterification to form the desired product . The reaction conditions often include the use of catalysts such as copper(I) and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
- Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate
Uniqueness
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate is unique due to its specific substitution pattern on the benzoxazepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)10-8-4-2-3-5-9(8)15-7-6-12-10/h2-5,10,12H,6-7H2,1H3 |
InChI Key |
WWSFZQSEXOUHEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2OCCN1 |
Origin of Product |
United States |
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